

Sacubitrilat-d4 CAS number and product specifications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sacubitrilat-d4	
Cat. No.:	B12417161	Get Quote

Sacubitrilat-d4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of **Sacubitrilat-d4**, a deuterated analog of Sacubitrilat, for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use as an internal standard, and illustrates its mechanism of action through the neprilysin signaling pathway.

Core Product Specifications

Sacubitrilat-d4 is the deuterated form of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril. The introduction of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for pharmacokinetic and metabolic studies involving Sacubitrilat.



Property	Specification	
CAS Number	While a specific CAS number for Sacubitrilat-d4 is not consistently assigned, the unlabeled form's CAS number is 149709-44-4[1][2]. The prodrug, Sacubitril-d4, has the CAS number 1884269-07-1[3][4][5][6].	
Molecular Formula	C22H21D4NO5[1]	
Molecular Weight	387.46 g/mol [1][7]	
Appearance	White to off-white solid[7].	
Purity	Typically >98%. For example, specific batches may have purities of 99.28% or 98.54%[3][7].	
Storage Conditions	Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month[7]. Long-term storage as a solid is recommended at 2-8°C[1].	
Solubility	Soluble in DMSO (up to 100 mg/mL)[7].	
Synonyms	Desethyl Sacubitril-d4, LBQ-657-d4[7].	

Experimental Protocols

Sacubitrilat-d4 is primarily utilized as an internal standard in bioanalytical methods, particularly for the quantification of Sacubitrilat in biological matrices like plasma. Below is a representative experimental protocol for the simultaneous quantification of Valsartan, Sacubitril, and Sacubitrilat in pediatric plasma samples using LC-MS/MS, with **Sacubitrilat-d4** as the internal standard.

Objective:

To develop and validate a sensitive and simple LC-MS/MS method for the simultaneous quantification of Valsartan, Sacubitril, and Sacubitrilat in pediatric plasma.



Materials and Reagents:

- Valsartan, Sacubitril, and Sacubitrilat analytical standards
- Valsartan-d3, Sacubitril-d4, and Sacubitrilat-d4 as internal standards[8]
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma

Instrumentation:

- Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
- XSelect HSS T3 column (2.1 × 100 mm, 5 μm)[8]

Methodology:

- Sample Preparation:
 - Plasma samples are pretreated for protein precipitation using acetonitrile[8].
 - Aliquots of plasma are mixed with the internal standard solution (containing Valsartan-d3, Sacubitril-d4, and Sacubitrilat-d4).
 - The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
 - The resulting supernatant is transferred for LC-MS/MS analysis.
- Chromatographic Conditions:
 - Column: XSelect HSS T3 (2.1 × 100 mm, 5 μm)[8].
 - Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[8].



- Flow Rate: Maintained at a constant rate to ensure optimal separation.
- Total Run Time: Approximately 3.0 minutes[8].
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification
 of the analytes and their corresponding deuterated internal standards. The specific
 precursor-to-product ion transitions for each compound are monitored.

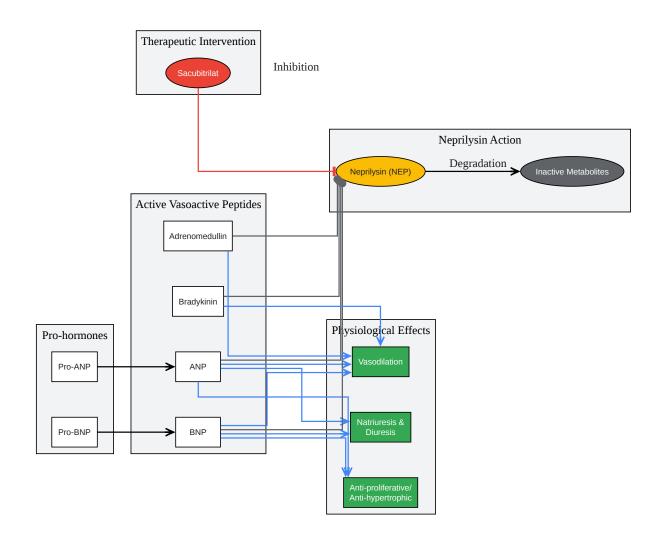
Validation:

- The method is validated according to the Bioanalytical Method Validation Guidance for Industry.
- The validation includes assessing linearity, accuracy, precision, selectivity, and stability over a specified concentration range (e.g., 0.5-5000 ng/mL)[8].
- Intra- and inter-day accuracy and precision are evaluated, with acceptance criteria typically within ±15% (or ±20% at the lower limit of quantification)[8].

Signaling Pathway and Mechanism of Action

Sacubitrilat exerts its therapeutic effect by inhibiting neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. The inhibition of neprilysin by Sacubitrilat leads to increased levels of these peptides, which in turn promotes vasodilation, natriuresis, and diuresis, and inhibits cardiac fibrosis and hypertrophy. This mechanism is particularly beneficial in the treatment of heart failure.





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Caption: Mechanism of action of Sacubitrilat via neprilysin inhibition.



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- To cite this document: BenchChem. [Sacubitrilat-d4 CAS number and product specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417161#sacubitrilat-d4-cas-number-and-product-specifications]

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